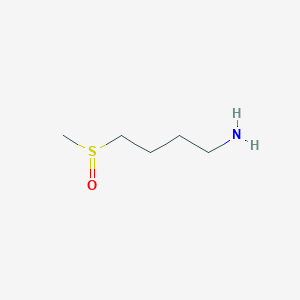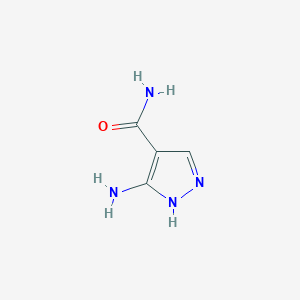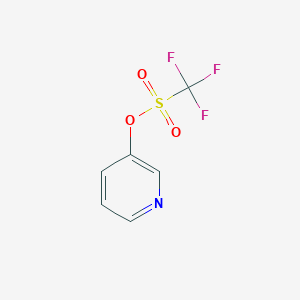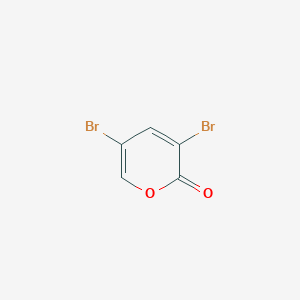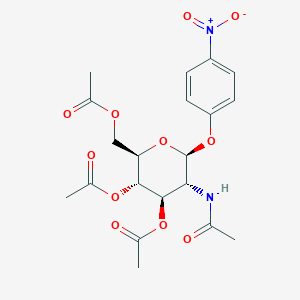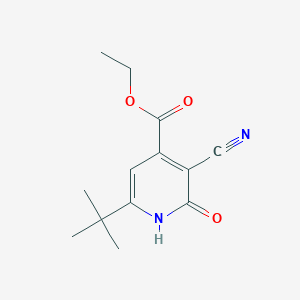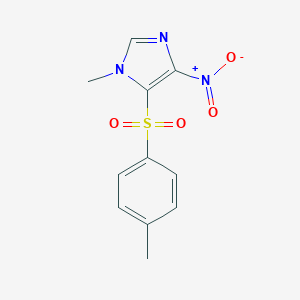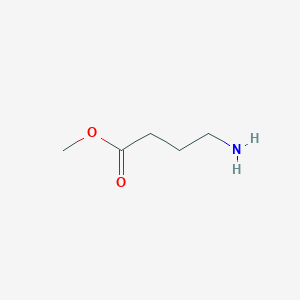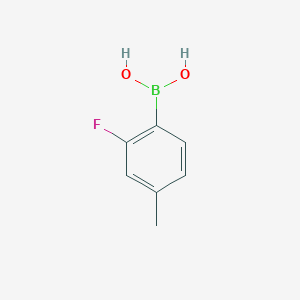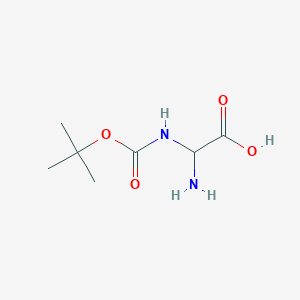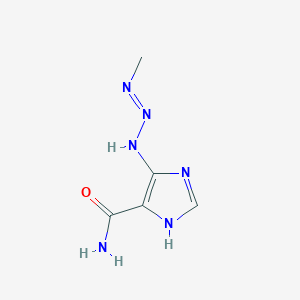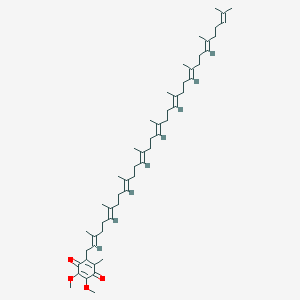
辅酶Q9
描述
Coenzyme Q9 is a member of the ubiquinone family, distinguished by its isoprenoid tail length, which consists of nine isoprene units. It plays a crucial role in cellular energy production and antioxidant defense, particularly in rat tissues where it is biosynthesized extensively (Gold & Olson, 1966).
Synthesis Analysis
The biosynthesis of Coenzyme Q9 involves several steps, starting from small molecule precursors like acetate and mevalonate. Studies have shown that rat tissues are capable of synthesizing CoQ9, with varying rates among liver, kidney, heart, and intestine slices. This process is influenced by factors like oxygen tension and does not require external energy sources like pyruvate (Gold & Olson, 1966). Synthesis methods in a laboratory setting have also been developed, providing a 61.9% overall yield for CoQ9 from CoQ0 through processes including Diels-Alder cycloaddition, condensation, and retro-Diels-Alder decomposition, with structures confirmed by 1H NMR and EI-MS (Jin Wen-hu, 2008).
Molecular Structure Analysis
The molecular structure of Coenzyme Q9 is characterized by a quinone head group and a long isoprenoid side chain with nine isoprene units. This structure is crucial for its function in the mitochondrial inner membrane, where it participates in electron transfer and acts as a lipid-soluble antioxidant. The isoprenoid chain length is specific to the organism and tissue type, affecting its localization and function within cell membranes (Vázquez-Fonseca, González-Mariscal, & Santos-Ocaña, 2020).
Chemical Reactions and Properties
Coenzyme Q9's role in the electron transport chain involves accepting electrons from complexes I and II and transferring them to complex III, facilitating ATP synthesis. It also participates in the reduction and oxidation (redox) reactions within the cell, acting as a powerful antioxidant by scavenging free radicals and regenerating other antioxidants like vitamin E and vitamin C (Crane, 2001).
Physical Properties Analysis
Coenzyme Q9 is hydrophobic, allowing it to reside within the lipid bilayer of the mitochondrial inner membrane. Its physical properties, including solubility and stability, are influenced by the length of its isoprenoid chain, impacting its functionality and interaction with other mitochondrial components (Kawamukai, 2016).
Chemical Properties Analysis
The chemical properties of CoQ9, such as its redox potential, are essential for its function in electron transport and antioxidation. The quinone head group can undergo two-electron reduction to a hydroquinone form, enabling it to accept and donate electrons. The redox state of CoQ9 in cellular membranes is a critical indicator of cell health and mitochondrial function (Pandey et al., 2018).
科学研究应用
-
Metabolic Pathways and Microbial Production
- Summary of Application : Coenzyme Q9 serves as an electron carrier in aerobic respiration and has become a target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases .
- Methods of Application : Studies in model microorganisms have elucidated the details of CoQ biosynthesis and revealed the existence of multiprotein complexes composed of several enzymes that catalyze consecutive reactions in the CoQ pathways .
- Results or Outcomes : Metabolic engineering strategies have concentrated on the overproduction of the prenyl side chain as well as fine-tuning the expression of ubi genes from the ubiquinone modification pathway, resulting in high CoQ yields .
-
Cardiovascular Health
- Summary of Application : Coenzyme Q9 is considered to be cardioprotective, providing similar health benefits to Coenzyme Q10 .
- Methods of Application : The safety profile of regular CoQ10 supplementation is quite promising, as no adverse effects have been reported from the clinical trials using daily supplements of up to 200 mg Q10 for 6–12 months and 100 mg daily for up to 6 years .
- Results or Outcomes : In cardiovascular diseases, including cardiomyopathy, the significantly low levels of Q10 in myocardial tissues proved the importance of nutritional supplementation of CoQ10 against various heart diseases .
-
Oxidative Stress
- Summary of Application : Coenzyme Q9 has potent antioxidant capabilities, useful to prevent free radical-induced damage and inflammatory signaling pathway activation .
- Methods of Application : CoQ9 supplementation might be useful as an adjuvant in the treatment of chronic diseases, in particular cardiovascular diseases, kidney disease, chronic obstructive pulmonary disease, non-alcoholic fatty liver disease, and neurodegenerative diseases .
- Results or Outcomes : A substantial reduction of inflammatory and oxidative stress markers has been observed in several randomized clinical trials .
安全和危害
未来方向
Coenzyme Q9 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ biosynthesis and exploration of new strategies for strain engineering, microbial CoQ production is expected to improve .
属性
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-WJNLUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317880 | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Coenzyme Q9 | |
CAS RN |
303-97-9 | |
| Record name | Ubiquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



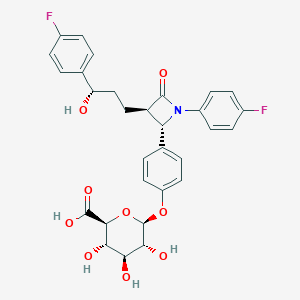
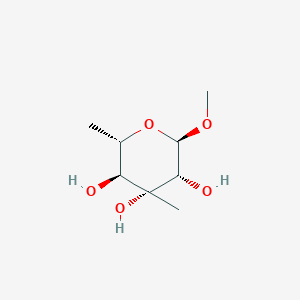
![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
